molecular formula C18H9BrN2O4S B3743062 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one CAS No. 5302-90-9

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one

Cat. No.: B3743062
CAS No.: 5302-90-9
M. Wt: 429.2 g/mol
InChI Key: CRIPKVNNKPLXKB-UHFFFAOYSA-N
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Description

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one (CAS Number: 5302-90-9) is a chemical compound with a molecular formula of C18H9BrN2O4S and a molecular weight of 429.24 g/mol . This complex molecule features a chromen-2-one (coumarin) core structure linked to a 4-(4-bromophenyl)thiazole ring system, further substituted with a nitro group . The fusion of coumarin and thiazole heterocycles provides a structurally diverse scaffold of significant interest in medicinal chemistry research. Compounds containing the thiazole ring are known to exhibit a wide range of pharmacological activities and are frequently explored in the development of novel therapeutic agents . Similarly, the coumarin nucleus is a privileged structure in drug discovery due to its presence in molecules with various biological properties . This product is intended for non-human research applications only. It is not approved for diagnostic, therapeutic, or veterinary use, or for administration to humans of any kind. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitrochromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9BrN2O4S/c19-12-3-1-10(2-4-12)15-9-26-17(20-15)14-8-11-7-13(21(23)24)5-6-16(11)25-18(14)22/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRIPKVNNKPLXKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60362439
Record name CBMicro_016541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5302-90-9
Record name CBMicro_016541
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60362439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-bromobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. This reaction forms 4-(4-bromophenyl)-1,3-thiazole.

    Coupling with Chromenone: The 4-(4-bromophenyl)-1,3-thiazole is then coupled with 6-nitro-2H-chromen-2-one through a condensation reaction. This step often requires a catalyst such as palladium on carbon (Pd/C) and a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), which may reduce the nitro group to an amine.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Mechanism of Action

The biological activity of 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs are summarized below, with a focus on substituent variations, physicochemical properties, and reported bioactivities.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one (Target) 6-NO₂, 3-(4-Br-phenyl-thiazole) 429.24 High thermal stability; potential bioactivity
6-Bromo-3-(2-methylthiazol-4-yl)-2H-chromen-2-one 6-Br, 3-(2-methylthiazole) 336.19 Synthesized via Hantzsch thiazole formation
6-Bromo-3-[2-(4-dimethylaminophenyl)-thiazolidine-3-carbonyl]-chromen-2-one 6-Br, 3-(thiazolidine-carbonyl-DMA-phenyl) 503.40 Enhanced solubility (DMA group)
4-Methyl-6-nitro-2-oxo-2H-chromen-7-yl 2-(4-(4-substitutedphenyl)thiazol-2-ylamino)acetates 6-NO₂, 7-acetate-thiazole-amino-substituents ~450–500 (varies) Antimicrobial (MIC: 62.5–100 μg/mL), antioxidant (IC₅₀: ~50 μg/mL)
3-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-7-[(2-chloro-6-fluorobenzyl)oxy]-2H-chromen-2-one 7-Cl/F-benzyloxy, 3-(4-Br-phenyl-thiazole) 557.82 Increased steric bulk; potential enhanced target binding
6-Bromo-3-[4-(9H-fluoren-2-yl)-1,3-thiazol-2-yl]-2H-chromen-2-one 6-Br, 3-fluorenyl-thiazole 470.36 Bulky fluorenyl group; possible π-π interactions
3-(1,3-Benzothiazol-2-yl)-6-ethyl-2-methyl-7-[[4-(trifluoromethyl)benzyl]oxy]-4H-chromen-4-one 7-CF₃-benzyloxy, 3-benzothiazole 519.52 Enhanced metabolic stability (CF₃ group)

Structural Variations and Implications

  • Electron-Withdrawing Groups: The target compound’s 6-nitro group contrasts with the 6-bromo substituent in analogs like and .
  • Thiazole Modifications : Replacing the thiazole’s 4-bromophenyl group with a 2-methyl group () reduces steric hindrance, while a thiazolidine-carbonyl-DMA-phenyl moiety () introduces hydrogen-bonding capability and improved solubility.
  • Substituent Position : The 7-position in and is modified with halogenated or trifluoromethyl benzyloxy groups, which may enhance lipophilicity and blood-brain barrier penetration compared to the target compound’s unsubstituted 7-position.

Biological Activity

The compound 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological effects.

Chemical Structure and Properties

The compound features a chromenone backbone with a thiazole ring and a bromophenyl substituent. The presence of the nitro group at position 6 enhances the compound's reactivity and biological activity.

Structural Formula

C15H10BrN3O3S\text{C}_{15}\text{H}_{10}\text{BrN}_3\text{O}_3\text{S}

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The thiazole moiety is known to interfere with bacterial lipid biosynthesis, which is critical for maintaining cell membrane integrity. Similar compounds have demonstrated efficacy against various bacterial strains, suggesting that this compound may exhibit comparable antimicrobial effects .

Anticancer Activity

The anticancer potential of thiazole-containing compounds has been extensively studied. The structure-activity relationship (SAR) analysis reveals that modifications in the thiazole ring and the presence of electron-donating groups can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating potent activity against human cancer cell lines such as Jurkat and HT29 .

CompoundIC50 (µg/mL)Cell Line
Compound 11.61 ± 1.92Jurkat
Compound 21.98 ± 1.22HT29
This compoundTBDTBD

The proposed mechanism of action for the anticancer activity includes:

  • Inhibition of DNA synthesis : By interfering with topoisomerase activity.
  • Induction of apoptosis : Triggering programmed cell death pathways in cancer cells.
  • Cell cycle arrest : Preventing cancer cells from proliferating by blocking specific phases of the cell cycle .

Case Studies

Several studies have investigated the biological activities of thiazole derivatives:

  • Thiazole Derivatives Against Cancer : A study reported that certain thiazole-based compounds exhibited significant cytotoxicity against multiple cancer cell lines, with some showing better efficacy than standard chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy : Another research highlighted the antimicrobial properties of thiazole derivatives, demonstrating effectiveness against Gram-positive and Gram-negative bacteria, suggesting broad-spectrum activity .

Q & A

Basic: What is the synthetic route for preparing 3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one?

Answer:
The synthesis involves cyclocondensation of a thiosemicarbazone derivative with a bromoacetyl chromenone precursor. For example:

Step 1: Prepare 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one (via bromination of chromenone derivatives).

Step 2: React with a substituted thiosemicarbazide (e.g., 4-bromophenyl thiosemicarbazone) in a solvent system like chloroform-ethanol (2:1) under reflux (60°C, 2 hours).

Purification: Recrystallize the product using ethanol-chloroform (1:2) to isolate pure crystals .
Key variables: Solvent polarity, reaction temperature, and stoichiometric ratios significantly impact yield (typically 60-75% under optimized conditions).

Basic: Which analytical methods are critical for structural characterization of this compound?

Answer:

  • X-ray crystallography: Resolves bond lengths/angles and confirms regiochemistry of the nitro and bromophenyl groups (e.g., C–Br bond length ~1.89 Å) .
  • NMR spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (aromatic protons near nitro group), δ 7.6–7.8 ppm (bromophenyl protons).
    • ¹³C NMR: Carbonyl signals at ~160 ppm (chromenone C=O), 150–155 ppm (thiazole carbons) .
  • High-resolution mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ at m/z 445.98 for C₁₈H₁₀BrN₃O₃S) .

Advanced: How can researchers optimize the synthesis yield when scaling up production?

Answer:

  • Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but may require post-reaction removal via vacuum distillation. Ethanol-chloroform mixtures balance reactivity and ease of purification .
  • Catalysis: Use mild Lewis acids (e.g., ZnCl₂) to accelerate cyclocondensation steps.
  • Temperature control: Maintain reflux at 60–65°C to avoid side reactions (e.g., nitro group reduction).
  • In-line monitoring: Employ HPLC or TLC (Rf ~0.5 in ethyl acetate/hexane) to track reaction progress .

Advanced: How should conflicting biological activity data (e.g., cytotoxicity vs. inactivity) be resolved?

Answer:

  • Comparative SAR studies: Synthesize analogs (e.g., replacing bromine with chlorine or modifying the nitro position) to isolate structural determinants of activity .
  • Assay standardization: Use consistent cell lines (e.g., HeLa or MCF-7) and controls (e.g., doxorubicin) across experiments.
  • Mechanistic studies: Perform ROS detection or apoptosis assays to differentiate modes of action. Contradictions may arise from assay sensitivity or metabolic interference .

Advanced: What computational strategies predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking (AutoDock/Vina): Dock the compound into target proteins (e.g., EGFR or Topoisomerase II) using PubChem 3D conformers (InChIKey: UHOFVYPWYQRAOF-UHFFFAOYSA-N) .
  • DFT calculations: Optimize geometry at B3LYP/6-31G* level to assess electronic properties (e.g., nitro group’s electron-withdrawing effect on chromenone reactivity) .
  • MD simulations: Simulate ligand-protein stability over 50–100 ns trajectories (AMBER/CHARMM force fields) to validate binding poses .

Advanced: How can environmental persistence or toxicity of this compound be evaluated?

Answer:

  • OECD 301 biodegradation test: Measure mineralization rates in activated sludge over 28 days.
  • Ecotoxicology assays:
    • Daphnia magna acute toxicity (48-h LC₅₀): Test concentrations from 1–100 mg/L.
    • Algal growth inhibition: Monitor Chlorella vulgaris biomass reduction .
  • QSPR models: Predict log P (estimated ~3.2) and BCF (bioaccumulation factor) using EPI Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one
Reactant of Route 2
3-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-6-nitro-2H-chromen-2-one

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